
Application Note: Spectrophotometric
Determination of Shikimic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: Shikimic acid

Cat. No.: B010162 Get Quote
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Introduction and Scientific Principle
Shikimic acid is a pivotal biochemical intermediate in plants and microorganisms, serving as

the precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and

tryptophan) through the shikimate pathway.[1] Its accumulation in plants is a well-established

biomarker for the efficacy of glyphosate-based herbicides, which inhibit the enzyme 5-

enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key component of this pathway.

Consequently, accurate quantification of shikimic acid is crucial for herbicide efficacy studies,

metabolic research, and the development of novel antimicrobial agents targeting this essential

pathway.

This guide details a robust and cost-effective spectrophotometric method for the determination

of shikimic acid concentration. The methodology is predicated on the chemical oxidation of

shikimic acid by periodic acid (or periodate). The vicinal diols (adjacent hydroxyl groups) on

the shikimic acid ring are cleaved by the periodate, yielding a specific dialdehyde

intermediate.[2][3] Upon the addition of a strong base, such as sodium hydroxide (NaOH), this

intermediate undergoes a reaction to form a stable yellow chromophore.[2][4] The intensity of

this yellow color, which is directly proportional to the initial shikimic acid concentration, is

quantified by measuring its absorbance at approximately 382 nm.[2]

To ensure the stability of the chromophore for reliable measurement, a stabilizing agent like

glycine or sulfite is incorporated into the reaction.[2][3][4] This protocol provides a self-
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validating system, incorporating blanks and a full standard curve to ensure data accuracy and

reproducibility.

Key Experimental Parameters
For rapid reference, the core quantitative data and specifications for this assay are summarized

below.

Parameter Value / Specification Rationale & Notes

Wavelength of Max.

Absorbance (λmax)
~382 nm

This is the characteristic

absorption peak for the yellow

chromophore formed in the

reaction.[2]

Typical Linear Range 1.0 - 12.0 µg/mL

The assay demonstrates good

linearity within this range.

Samples with higher

concentrations must be

diluted.[4]

Primary Oxidizing Agent
Periodic Acid (H₅IO₆) or

Sodium Periodate (NaIO₄)

Specifically cleaves the vicinal

diols of shikimic acid.[2][3]

Chromophore Development
Strong Base (e.g., Sodium

Hydroxide)

Raises the pH above 10,

facilitating the formation of the

yellow-colored product.[2]

Color Stabilizer Glycine or Sodium Sulfite

Prevents the rapid decay of

the chromophore, allowing for

a stable window for

absorbance measurement.[2]

[4]

Primary Interfering Substances
Quinic acid, Tryptophan, Gallic

acid

These compounds can also

produce a colored product

under similar conditions,

though often with lower

intensity or different reaction

kinetics.[2][3][4]
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Chemical Reaction and Assay Workflow
The logical flow of the experiment, from the starting material to the final data output, is critical

for understanding the process. The following diagrams illustrate the underlying chemical

principle and the step-by-step laboratory workflow.

Chemical Principle
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Caption: Simplified reaction mechanism for the colorimetric assay.

Experimental Workflow
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Caption: High-level overview of the experimental laboratory workflow.

Detailed Experimental Protocols
4.1 Required Materials and Equipment

Chemicals: Shikimic acid (≥98% purity), Periodic acid (H₅IO₆), Sodium hydroxide (NaOH),

Glycine, Isopropanol, Deionized water.

Equipment: Spectrophotometer (UV-Vis), Analytical balance, Vortex mixer, Centrifuge,

Micropipettes (P200, P1000), 1.5 mL microcentrifuge tubes or 96-well plates.

4.2 Reagent Preparation

Shikimic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of shikimic acid and

dissolve it in 10 mL of deionized water. This stock solution should be stored at -20°C for

long-term stability.

Periodic Acid Solution (1% w/v): Dissolve 0.1 g of periodic acid in 10 mL of deionized water.

Prepare this solution fresh daily and store it in the cold and protected from light when not in

use.[3]

Sodium Hydroxide Solution (1 N): Carefully dissolve 0.4 g of NaOH pellets in deionized

water and bring the final volume to 10 mL. Caution: The dissolution of NaOH is highly

exothermic.

Glycine Solution (0.1 M): Dissolve 0.075 g of glycine in 10 mL of deionized water. This

solution is stable for several weeks when stored at 4°C.[3]

Plant Tissue Extraction Buffer: Prepare a 2:1 (v/v) mixture of 0.05 M NaOH and isopropanol.

[2]

4.3 Sample Extraction Protocol (from Plant Tissue) This protocol is optimized for extracting

shikimic acid from plant material.

Harvest approximately 0.1 g of fresh plant tissue. For optimal results, freeze the tissue

immediately in liquid nitrogen and grind to a fine powder.
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Add 1 mL of the chilled Extraction Buffer to the powdered tissue in a microcentrifuge tube.[2]

Vortex vigorously for 1 minute to ensure thorough mixing.

Incubate the mixture at room temperature for 16-24 hours with gentle agitation to maximize

extraction efficiency.[2]

Centrifuge the tubes at 13,000 x g for 10 minutes to pellet cellular debris.

Carefully transfer the supernatant to a new, clean tube. This supernatant contains the

extracted shikimic acid and is ready for analysis.

4.4 Standard Curve Generation A standard curve is essential for every experiment to ensure

accurate quantification.

Prepare a series of working standards by diluting the 1 mg/mL Shikimic Acid Stock

Solution. A suggested dilution series for concentrations of 0, 5, 10, 25, 50, and 100 µg/mL is

recommended.

In separate, clearly labeled microcentrifuge tubes, add 200 µL of each working standard

(including the 0 µg/mL blank).

Proceed with the colorimetric assay as described in section 4.5.

4.5 Colorimetric Assay Protocol

To 200 µL of each standard or extracted sample in a microcentrifuge tube, add 500 µL of the

1% Periodic Acid Solution.[3]

Mix thoroughly by vortexing and incubate at room temperature for 3 hours to allow for

complete oxidation.[3]

Make the solution alkaline by adding 500 µL of 1 N NaOH. Mix immediately.[3]

Immediately following the NaOH, add 300 µL of 0.1 M Glycine solution to stabilize the color.

Mix again.[3]

Allow the reaction to stand for 10 minutes for the color to stabilize.
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Transfer the solution to a cuvette or 96-well plate and measure the absorbance at 382 nm

using a spectrophotometer. Ensure the spectrophotometer is zeroed using the blank (0

µg/mL standard).

Data Analysis and Interpretation
Construct the Standard Curve: Plot the absorbance values (Y-axis) obtained for the shikimic
acid standards against their known concentrations in µg/mL (X-axis).

Determine Linearity: Perform a linear regression analysis on the standard curve data points.

The resulting equation will be in the form y = mx + c, where y is absorbance, x is

concentration, m is the slope, and c is the y-intercept. An R² value > 0.99 indicates a strong

linear relationship.

Calculate Sample Concentration: Use the equation from the linear regression to calculate the

concentration of shikimic acid in your unknown samples. Rearrange the formula to:

Concentration (µg/mL) = (Absorbance of Sample - c) / m

Account for Dilution: If the initial sample extract was diluted prior to the assay, multiply the

calculated concentration by the dilution factor to obtain the concentration in the original

extract.

Normalize to Tissue Weight: To express the concentration relative to the starting material,

use the following formula: Shikimic Acid (µg/g tissue) = [Concentration (µg/mL) x Volume of

Extraction Buffer (mL)] / [Weight of Tissue (g)]

Method Validation and Troubleshooting
Specificity: While this method is highly effective, it is not perfectly specific. Structurally similar

compounds like quinic acid can interfere, though they typically produce a much weaker color

signal that develops more slowly.[3][4] For studies requiring absolute specificity, confirmation

by an orthogonal method such as HPLC is recommended.[5][6]

Chromophore Stability: The addition of glycine stabilizes the yellow chromophore, but the

color will still fade over time. It is crucial to read the absorbance within a consistent and

defined timeframe after adding the reagents (e.g., between 10 and 20 minutes) for all

samples and standards to ensure reproducibility.[3][4]
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High Absorbance Readings: If sample absorbance values exceed the highest point on your

standard curve, the sample must be diluted with deionized water and the assay repeated.

The final calculated concentration should be adjusted by the dilution factor.

Sample Matrix Effects: Plant extracts can contain pigments or phenolic compounds that may

interfere with the assay. Running a sample blank (a sample extract taken through the entire

procedure but with water replacing the periodic acid) can help assess this background

interference.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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